molecular formula C22H25N3O B1671937 Indoramine CAS No. 26844-12-2

Indoramine

Cat. No. B1671937
CAS RN: 26844-12-2
M. Wt: 347.5 g/mol
InChI Key: JXZZEXZZKAWDSP-UHFFFAOYSA-N
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Description

Indoramin, also known by the trade names Baratol and Doralese, is a piperidine antiadrenergic agent . It is an alpha-1 selective adrenoceptor antagonist with direct myocardial depression action, which means it does not result in reflex tachycardia . It is also used in benign prostatic hyperplasia (BPH) .


Synthesis Analysis

Indoramin is commonly synthesized from tryptophol . One study involved alkylation of 4-benzamidopyridine with 3-(2-Bromoethyl)-1H-indole to give a quaternary salt; this intermediate was then hydrogenated with a Raney nickel catalyst to give indoramine .


Molecular Structure Analysis

The molecular formula of Indoramin is C22H25N3O . The IUPAC name is N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}benzamide .


Physical And Chemical Properties Analysis

Indoramin has a molecular weight of 347.5 g/mol . The compound is a member of tryptamines . The InChIKey, a unique identifier for chemical substances, for Indoramin is JXZZEXZZKAWDSP-UHFFFAOYSA-N .

Scientific Research Applications

Therapeutic Potential in Chronic Anal Fissure

Indoramine, recognized as an α1-adrenoceptor antagonist, has demonstrated potential in reducing anal resting pressure. A 2001 study explored this therapeutic potential in a double-blind randomized placebo-controlled trial, assessing the effects of oral indoramine on patients with chronic anal fissure. The results highlighted indoramine's promise as a treatment option in this context (Pitt et al., 2001).

Role in Hypertension Management

A 2004 study focused on the metabolism of indoramine, revealing its extensive metabolism and minimal unchanged compound in urine. The research provides insights into the drug's absorption, metabolism, and excretion, crucial for understanding its efficacy in managing hypertension (Franklin et al., 2004).

Involvement in Anti-inflammatory Activity

Indoramine's role in anti-inflammatory activity has been highlighted in research examining its effects on analgesic and antidepressant drugs in pain- or stress-evoked gene expression. The study emphasized its potential impact on neurokinin-1 receptor and brain-derived neurotrophic factor gene expression, indicating its significance in addressing inflammatory conditions (Durić & McCarson, 2006).

Pharmacokinetics in Different Populations

Understanding the pharmacokinetics of indoramine, especially in various demographic groups, is vital for its clinical application. A study conducted in 2004 evaluated its pharmacokinetics in middle-aged male and female volunteers, offering insights into gender-related differences in drug metabolism and response (Norbury et al., 2004).

Genetic Influence on Indoramine Metabolism

The impact of genetic factors on indoramine's metabolism was explored in a study, providing valuable information on individual variations in drug response. This research is crucial for personalized medicine, as it sheds light on the genetic polymorphism affecting indoramine's oxidative metabolism (Pierce et al., 2004).

Impact on Cardiovascular Parameters

A 2005 study examined indoramine's effects on cardiovascular parameters, specifically in the context of khat chewing. This research contributes tounderstanding the drug's influence on systolic blood pressure and pulse rate, providing insights into its cardiovascular effects and potential therapeutic applications in hypertension and other cardiovascular disorders (Hassan et al., 2005).

Indoramine in Indole Alkaloid Research

Indoramine, as an indole alkaloid, plays a part in broader pharmacological research. Its presence in various clinical therapeutic agents highlights the diverse biological activities of indole nucleus-containing molecules. This research underscores the importance of indole alkaloids in medicinal chemistry, including their anticancer, antidiabetic, and other therapeutic properties (Tantak et al., 2013).

Indoramine's Role in Alpha-1 Adrenoceptor Blockade

Research on alpha-1 adrenoceptor blockade has demonstrated indoramine's ability to reduce anal resting pressures in patients with chronic anal fissure. This study, dating back to 2000, provides foundational understanding of indoramine's mechanism of action in conditions where reduction in anal pressure is beneficial (Pitt et al., 2000).

Safety And Hazards

Indoramin has several side effects including drowsiness, dizziness, dry mouth, nasal congestion, headache, fatigue, weight gain, hypotension, postural hypotension, depression, problems with ejaculation, diarrhea, nausea, increased need to pass urine, and palpitations . On May 31, 2013, the French National Agency for the Safety of Medicines and Health Products (ANSM) concluded that the benefit/risk ratio of this product was unfavorable and withdrew Vidora’s marketing authorization and recalled its batches from the market .

properties

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZEXZZKAWDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048370
Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Indoramin

CAS RN

26844-12-2
Record name Indoramin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Indoramin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoramin
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Record name INDORAMIN
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Melting Point

208-210
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

A suspension of 4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide (7.3 kg.) and sodium borohydride (2.5 kg.) in isopropanol (57 kg.) was stirred and refluxed for 6 hours. The reaction mixture was cooled to 25° and diluted with water. The product was separated by filtration and washed with aqueous methanol then with water and finally with methanol, and dried to give 4.45 kg. of the crude title compound. This was purified by dissolving in dimethylformamide (21 kg.) at 50°-60° and slowly adding water (22 kg.). After cooling, the product was separated by filtration, washed with water then with methanol, and dried to give 3.9 kg. of the title compound (65% yield).
Name
4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
7.3 kg
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
57 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
AS Pupo, DLC Cavenaghi, M Campo… - Anais da Academia …, 2000 - SciELO Brasil
Presented by ACM PAIVA Dentate granule cells are generally considered to be relatively resistant to excitotoxicity and have been associated to robust synaptogenesis after neuronal …
Number of citations: 6 www.scielo.br
U Pindur, H Witzel - Archiv der Pharmazie, 1990 - Wiley Online Library
Agroclavine, imipramine hydrochloride, and phenazone reacted with triethyl orthoformate under acid catalysis in an electrophilic, tandem substitution reaction to furnish C 3 ‐…
Number of citations: 3 onlinelibrary.wiley.com
AL Morrow, G Battaglia, AB Norman, I Creese - European journal of …, 1985 - Elsevier
… Indoramine competition data fit best to a model assuming a single population of binding … > indoramine > dihydroergocryptine while the remaining sites rank as indoramine > dihydroergo…
Number of citations: 69 www.sciencedirect.com
AL Oronsky, JWF Wasley - Annual Reports in Medicinal Chemistry, 1976 - Elsevier
… thymoxamine (5) and indoramine (2) have no … indoramine and salbutaK1 was effective in patients previously unresponsive to salbutamol alone? However, a combination of indoramine …
Number of citations: 7 www.sciencedirect.com
CC Lamotte - J Comp Neurol, 1982 - cir.nii.ac.jp
Immunohistochemical evidence of indoramine neurons in monkey spinal cord. | CiNii Research … Immunohistochemical evidence of indoramine neurons in monkey spinal cord. …
Number of citations: 1 cir.nii.ac.jp
MJ De Groot, GJ Bijloo, FAA Van Acker… - Xenobiotica, 1997 - Taylor & Francis
1. Metoprolol, indoramine, codeine, tamoxifen and prodipine, compounds which are clinically used, and MDMA (ecstasy) were fitted in a small molecule model for substrates of human …
Number of citations: 39 www.tandfonline.com
A Caricati-Neto, M Sette, A Jurkiewicz - European journal of pharmacology, 1992 - Elsevier
… NA-induced contractions of both m, layers were competitively antagonized by indoramine. The pA 2 values for indoramine and pD 2 values for NA were the sac SHR and WKY, …
Number of citations: 17 www.sciencedirect.com
D Shaffer, B Hedge… - Developmental Medicine & …, 1978 - Wiley Online Library
… alpha‐adrénolytique connue de l'imipramine, en traitant un groupe de 14 écoliers énurétiques avec une substance compétitive de blocage des alpha‐adrénorécepteurs, l'indoramine. …
Number of citations: 12 onlinelibrary.wiley.com
F Hertz, M Ranson, FV DeFeudis - Drug development research, 1983 - Wiley Online Library
… The a-adrenoceptor antagonists prazosin, indoramine, and phentolamine were more active in inhibiting the PCA reaction. The mechanism(s) underlying these effects of aadrenoceptor …
Number of citations: 4 onlinelibrary.wiley.com
SP Bottari, G Vauquelin, JP Lescrainier… - Biochemical …, 1983 - Elsevier
… bitartrate (Sterling-Winthrop); phentolamine hydrochloride (Ciba-Geigy); prazosin hydrochloride (Pfizer); phenoxybenzamine hydrochloride (Smith Kline & French); indoramine …
Number of citations: 23 www.sciencedirect.com

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